REACTION_SMILES
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[C:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])(=[O:9])[O:10][CH2:11][CH3:12].[C:46]([Cl:47])([Cl:48])([Cl:49])[Cl:50].[CH3:31][CH2:32][OH:33].[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[CH3:42][C:43](=[O:44])[CH3:45].[F:13][c:14]1[c:15]([C:16](=[O:17])[Cl:18])[cH:19][c:20]([F:25])[c:21]([F:24])[c:22]1[F:23].[Mg:1].[OH2:41].[S:26](=[O:27])(=[O:28])([OH:29])[OH:30]>>[C:2]([CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[C:16]([c:15]1[c:14]([F:13])[c:22]([F:23])[c:21]([F:24])[c:20]([F:25])[cH:19]1)=[O:17])(=[O:9])[O:10][CH2:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cc(F)c(F)c(F)c1F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C(=O)OCC)C(=O)c1cc(F)c(F)c(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |